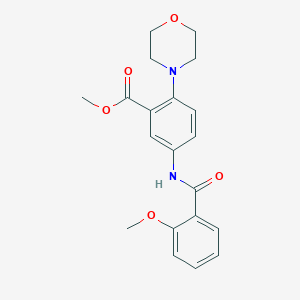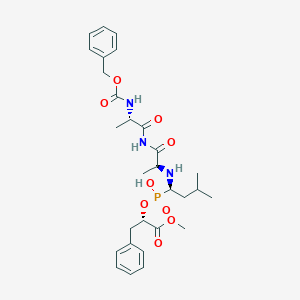
3,4,5,4'-Tetramethoxystilbene
Vue d'ensemble
Description
3,4,5,4’-Tetramethoxystilbene (also known as DMU 212) is a derivative of resveratrol . It has been found to have anti-angiogenic and anti-tumor properties .
Molecular Structure Analysis
The molecular formula of 3,4,5,4’-Tetramethoxystilbene is C18H20O4 . The molecular weight is 300.35 g/mol . Unfortunately, the specific structural analysis is not provided in the retrieved documents.Physical and Chemical Properties Analysis
3,4,5,4’-Tetramethoxystilbene is a white crystalline powder . It has a melting point of 157-159℃ and a predicted boiling point of 444.0±40.0 °C . It is soluble in DMSO .Applications De Recherche Scientifique
Synthesis and Characterization
- Trans-3,4,5,4'-tetramethoxystilbene (TMST) can be synthesized using tetrahydrofuran and various chemical reactions, with its properties confirmed by MS and 1H-NMR methods (Peng Cai-yun, 2012).
Pharmacokinetics
- A study developed a HPLC method to quantify TMST in rat plasma, finding moderate clearance and a low oral bioavailability, suggesting a need for further investigation in chemotherapeutic applications (Hai‐Shu Lin et al., 2011).
Enhanced Antitumor Activity
- Liposomal formulations of DMU-214, a metabolite of TMST, showed enhanced antitumor activity in ovarian cancer models, indicating its potential as a therapeutic agent (A. Nowicki et al., 2022).
Anti-Cancer Synthesis
- An improved synthesis method for TMST involving Pd-oxazoline catalyst was developed, which is crucial for its role as an anti-cancer agent (G. G. Cross et al., 2006).
Photochemical Properties
- TMST undergoes cis–trans isomerization on photoirradiation, leading to various compounds and indicating its potential for photochemical applications (A. Momotake et al., 2003).
Cytotoxic Activity Against Ovarian Cancer
- A study showed that a metabolite of TMST, DMU-214, had higher cytotoxicity against ovarian cancer cells compared to the parent compound, suggesting its potential in cancer treatment (H. Piotrowska-Kempisty et al., 2016).
Photochemical Interactions in Polar Solvents
- The photochemical properties of TMST showed a charge-transfer character in various polar solvents, contributing to a deeper understanding of its photochemical behavior (J. Hayakawa et al., 2006).
Mécanisme D'action
Target of Action
3,4,5,4’-Tetramethoxystilbene (TMS) is a selective and competitive inhibitor of CYP1B1 , with an IC50 of 6 nM and a Ki value of 3 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS also targets VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
TMS significantly inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis . It concentration-dependently suppresses VEGF-induced phosphorylation of VEGFR2 . TMS also inhibits the phosphorylation of multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .
Biochemical Pathways
TMS affects the VEGFR2 signaling pathway . By inhibiting the phosphorylation of VEGFR2 and its downstream signaling components, TMS disrupts the angiogenesis process . This leads to the inhibition of VEGF-induced migration of HUVECs and capillary-like structure formation .
Pharmacokinetics
TMS has been reported to have more favorable pharmacokinetic properties than resveratrol . .
Result of Action
TMS exhibits strong antiproliferative activities against a variety of cancer cells . It inhibits angiogenesis in vitro and in vivo . TMS also inhibits VEGF-induced generation of new vasculature in Matrigel plugs in vivo, and inhibits newly formed microvessels in chick chorioallantoic membranes .
Action Environment
It’s worth noting that tms is a natural analogue of resveratrol, a phytoalexin produced by many plant species as a defense mechanism . This suggests that TMS may also exhibit some degree of environmental adaptability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
TMS has been found to interact with various enzymes and proteins. It is a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), with an IC50 of 6 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS has also been reported to inhibit the phosphorylation of VEGFR2, a receptor tyrosine kinase, and multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .
Cellular Effects
TMS has demonstrated significant effects on various types of cells and cellular processes. It significantly inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and induces apoptosis . Furthermore, TMS concentration-dependently inhibits VEGF-induced migration of HUVECs and capillary-like structure formation in vitro . In cancer cells, TMS has been shown to induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .
Molecular Mechanism
The molecular mechanism of TMS involves its interaction with various biomolecules and its influence on gene expression. TMS suppresses VEGF-induced phosphorylation of VEGFR2, thereby inhibiting the activation of multiple downstream signaling components in the VEGFR2 pathway . It also increases tubulin genes as well as stress response and pro-apoptotic genes .
Metabolic Pathways
TMS is involved in various metabolic pathways. It is a selective and competitive inhibitor of CYP1B1, suggesting its involvement in the metabolism of xenobiotics .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway of 3,4,5,4'-Tetramethoxystilbene involves the conversion of a commercially available starting material into the target compound through a series of reactions. The key steps in the synthesis pathway include the protection of the phenolic hydroxyl groups, Friedel-Crafts acylation, reduction, and demethylation.", "Starting Materials": [ "4-hydroxybenzaldehyde", "4-methoxybenzaldehyde", "acetic anhydride", "anhydrous aluminum chloride", "lithium aluminum hydride", "methyl iodide", "sodium hydroxide", "toluene" ], "Reaction": [ { "Step 1": "4-hydroxybenzaldehyde is reacted with excess acetic anhydride and anhydrous aluminum chloride to form 4-acetoxybenzaldehyde.", "Reagents": [ "4-hydroxybenzaldehyde", "acetic anhydride", "anhydrous aluminum chloride" ] }, { "Step 2": "4-acetoxybenzaldehyde is reacted with 4-methoxybenzaldehyde in the presence of anhydrous aluminum chloride to form 3,4,5-trimethoxybenzylideneacetophenone.", "Reagents": [ "4-acetoxybenzaldehyde", "4-methoxybenzaldehyde", "anhydrous aluminum chloride" ] }, { "Step 3": "3,4,5-trimethoxybenzylideneacetophenone is reduced with lithium aluminum hydride to form 3,4,5-trimethoxystilbene.", "Reagents": [ "3,4,5-trimethoxybenzylideneacetophenone", "lithium aluminum hydride" ] }, { "Step 4": "3,4,5-trimethoxystilbene is methylated with excess methyl iodide and sodium hydroxide to form 3,4,5,4'-Tetramethoxystilbene.", "Reagents": [ "3,4,5-trimethoxystilbene", "methyl iodide", "sodium hydroxide" ] } ] } | |
Numéro CAS |
134029-49-5 |
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5- |
Clé InChI |
GGFQQRXTLIJXNY-WAYWQWQTSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Synonymes |
1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene 1-MTPE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)




![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
